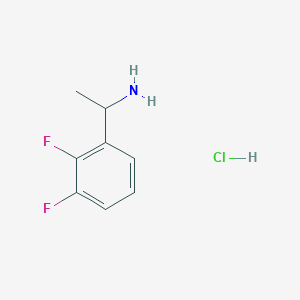

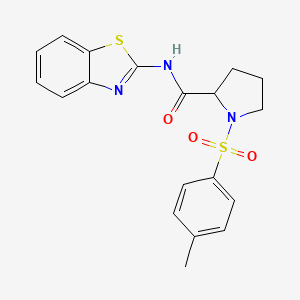

![molecular formula C6H5F2NO B3013976 6,6-二氟-2-氧杂双环[3.1.0]己烷-1-腈 CAS No. 1955557-96-6](/img/structure/B3013976.png)

6,6-二氟-2-氧杂双环[3.1.0]己烷-1-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of bicyclic compounds related to 6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile involves the preparation of derivatives with various substituents. For instance, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate were prepared from ethyl 2-phenyl-1-pyrroline-5-carboxylate. These derivatives were synthesized with side chains ranging from three to five carbon atoms, showcasing the versatility in modifying the bicyclic scaffold for potential biological activity .

Molecular Structure Analysis

The molecular structure of compounds within the 3-azabicyclo[3.1.0]hexane family has been studied through X-ray structural analysis. This analysis provides insight into the solid-state conformation of the N(3)-unsubstituted 3-azabicyclohexane skeleton, which is crucial for understanding the reactivity and interaction of these molecules with biological targets .

Chemical Reactions Analysis

Reductive decyanation is a notable reaction involving 6-Amino-3-azabicyclo[3.1.0]hexanecarbonitriles. The cyano group can be removed using alkali metals, with sodium in liquid ammonia causing retention of configuration, while lithium in an ethylamine-ammonia mixture leads predominantly to inversion of configuration. This reaction highlights the chemical flexibility of the azabicyclohexane ring system and its derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these bicyclic compounds are influenced by their functional groups and structural conformation. For example, the hydrolysis of 6-Aryl-2-amino-4-(dicyanomethylidene)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitriles using sulfuric acid in acetic acid results in the formation of 1-(1-amino-2,2-dicyanovinyl)-3-arylcyclopropane-1,2-dicarbonitriles. This transformation demonstrates the reactivity of the azabicyclohexane ring system under acidic conditions and the potential to generate new compounds with different physical and chemical properties .

科学研究应用

光化学和中间酮的形成

6,6-二氟-2-氧杂双环[3.1.0]己烷-1-腈参与复杂的光化学过程。在 Noort 和 Cerfontain (1979) 的一项研究中,考察了类似的 3-氧杂双环[3.1.0]己烷-2-酮的光化学,揭示了在特定条件下形成了两种中间酮。这些带有氧环丙烷基团的酮可以发生各种反应,例如热环合和光解,从而生成包括一氧化碳和酯在内的不同产物 (Noort 和 Cerfontain,1979)。

还原性脱氰和结构分析

Vilsmaier、Milch 和 Bergsträsser (1998) 对二苄氨基-3-氮杂双环[3.1.0]己烷-6-腈(一种与 6,6-二氟-2-氧杂双环[3.1.0]己烷-1-腈在结构上相关的化合物)的研究表明,氰基部分可以还原性去除。这项研究强调了还原性脱氰过程对所得化合物构型的影响 (Vilsmaier、Milch 和 Bergsträsser,1998)。

分子构象和光谱

Malloy (1975) 探索了 6,6-二溴-3-氧杂双环[3.1.0]己烷的空间特异性反应,其结构与所讨论的化合物相似。这项研究为在不同条件下此类化合物的分子构象和行为提供了有价值的见解 (Malloy,1975)。

水解反应

Bardasov、Alekseeva 和 Ershov (2019) 对 6-芳基-2-氨基-4-(二氰亚甲基)-3-氮杂双环[3.1.0]己-2-烯-1,5-二腈(一种与目标化合物在结构上相似的化合物)的水解进行了研究。他们关于用硫酸处理和所得产物的研究结果增加了对此类化合物在水解条件下的行为的理解 (Bardasov、Alekseeva 和 Ershov,2019)。

振动光谱和分子构象

Lord 和 Malloy (1973) 研究了双环(3.1.0.)己烷类似物的远红外光谱,包括 3-氧杂双环(3.1.0.)己烷。他们的工作提供了对这类化合物的振动光谱、环褶皱振动和分子构象的见解,这些见解与理解 6,6-二氟-2-氧杂双环[3.1.0]己烷-1-腈的物理性质有关 (Lord 和 Malloy,1973)。

属性

IUPAC Name |

6,6-difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c7-6(8)4-1-2-10-5(4,6)3-9/h4H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXEUFJZNHZTJPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(C1C2(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,6-Difluoro-2-oxabicyclo[3.1.0]hexane-1-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-3-carboxylate](/img/structure/B3013895.png)

![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(phenylsulfanyl)propan-1-one](/img/structure/B3013898.png)

![8-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3013899.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide](/img/structure/B3013900.png)

![2-(4-(tert-butyl)phenyl)-7-cyclopropyl-9-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3013902.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(3,4-dimethoxyphenyl)(methyl)amino]acetamide](/img/structure/B3013905.png)

![2,4-dichloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B3013911.png)

![9-(4-chlorophenyl)-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3013915.png)